BenchChemオンラインストアへようこそ!

7-Chloro-6-fluorochroman-4-one

Physicochemical profiling Lead optimization Medicinal chemistry building blocks

7-Chloro-6-fluorochroman-4-one (CAS 1092349-37-5) delivers a pre-installed 7-Cl/6-F mixed halogenation pattern that is not achievable by simply substituting mono-halogenated or symmetrically dihalogenated chroman-4-ones. This specific substitution arrangement was selected for clinical advancement in aldose reductase inhibitor programs (IC₅₀ 12–60 nM vs. human placental AKR1B1) and aligns with validated C6-halogen SAR requirements for anti-MRSA activity. The C4 ketone serves as a versatile handle for enantioselective reductive amination, Grignard addition, or condensation—eliminating the need for late-stage halogenation. Choose this building block to access a differentiated electronic, steric, and pharmacological profile unavailable from 6-fluorochroman-4-one or 6,7-dichlorochroman-4-one. Bulk quantities available upon request.

Molecular Formula C9H6ClFO2
Molecular Weight 200.59
CAS No. 1092349-37-5
Cat. No. B2568516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-6-fluorochroman-4-one
CAS1092349-37-5
Molecular FormulaC9H6ClFO2
Molecular Weight200.59
Structural Identifiers
SMILESC1COC2=CC(=C(C=C2C1=O)F)Cl
InChIInChI=1S/C9H6ClFO2/c10-6-4-9-5(3-7(6)11)8(12)1-2-13-9/h3-4H,1-2H2
InChIKeyLWVWBEUHAGWKJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-6-fluorochroman-4-one (CAS 1092349-37-5): A Mixed-Halogen Chroman-4-one Building Block for Medicinal Chemistry and Aldose Reductase-Targeted Synthesis


7-Chloro-6-fluorochroman-4-one (CAS 1092349-37-5) is a heterocyclic chroman-4-one (2,3-dihydro-4H-1-benzopyran-4-one) bearing chlorine at the C7 position and fluorine at the C6 position of the fused benzene ring . With a molecular formula of C₉H₆ClFO₂ and a molecular weight of 200.59 g/mol, this compound belongs to the privileged chroman-4-one scaffold class, which is widely recognized in medicinal chemistry for its diverse pharmacological activities [1]. The compound is supplied as a research intermediate (typical purity 95–97%) with its ketone at position 4 serving as the key functional handle for further derivatization, including reductive amination, Grignard addition, and condensation reactions . Its mixed halogenation pattern (Cl/F) distinguishes it from both mono-halogenated and symmetrically di-halogenated chroman-4-one analogs, making it a differentiated building block for structure-activity relationship (SAR) exploration and targeted synthesis of bioactive chroman derivatives [2].

Why 7-Chloro-6-fluorochroman-4-one Cannot Be Simply Replaced by Other Halogenated Chroman-4-ones: Evidence of Position- and Identity-Dependent Differentiation


Halogen substitution on the chroman-4-one scaffold is not interchangeable. The identity (F vs. Cl vs. Br), number (mono- vs. di-), and positional arrangement of halogen atoms profoundly influence molecular properties including lipophilicity, electronic character, metabolic stability, and target-binding interactions [1]. The 7-chloro-6-fluoro pattern creates a unique electronic environment in which the strongly electron-withdrawing fluorine at C6 and the polarizable chlorine at C7 generate a distinct dipole and reactivity profile compared to the 6,7-dichloro, 6,7-difluoro, or mono-halogenated analogs [2]. In antimicrobial chroman-4-one series, the position of halogen substitution has been shown to critically determine both potency and spectrum of activity against Gram-positive and Gram-negative bacteria [3]. For aldose reductase-targeted programs, the 6-fluoro-7-chloro arrangement was specifically identified as optimal for achieving high tissue levels and superior chronic in vivo efficacy—outperforming the 6,7-dichloro counterpart in the same study [4]. Simply substituting a mono-halogenated or differently halogenated chroman-4-one therefore risks losing the specific electronic, steric, and pharmacological profile that the 7-Cl,6-F combination confers.

7-Chloro-6-fluorochroman-4-one: Quantitative Differentiation Evidence Against Closest Halogenated Chroman-4-one Analogs


Mixed Cl/F Halogenation Produces Differentiated Physicochemical Properties vs. Mono-Halogenated and Symmetrically Di-Halogenated Chroman-4-ones

7-Chloro-6-fluorochroman-4-one exhibits physicochemical properties that are intermediate between mono-halogenated and di-halogenated chroman-4-ones, but with a unique LogP and solubility profile arising from the mixed Cl/F substitution. Its consensus LogP (2.49) is significantly higher than 6-fluorochroman-4-one (LogP ~1.79) and lower than 6,7-dichlorochroman-4-one, reflecting the differential contribution of fluorine (polar) and chlorine (lipophilic) to partition behavior [1]. Its aqueous solubility (0.358 mg/mL; LogS ESOL −2.75, classed as 'Soluble') and density (1.4 ± 0.1 g/cm³) also differ from comparator compounds, affecting formulation, chromatographic behavior, and handling in synthesis workflows .

Physicochemical profiling Lead optimization Medicinal chemistry building blocks

7-Chloro-6-fluoro Substitution Pattern Is Validated Through a Phase 1 Clinical Candidate: Downstream Aldose Reductase Inhibitor (Compound 60) Reached Human Trials with Superior Safety vs. Sorbinil

In a seminal J. Med. Chem. study (Lipinski et al., 1992), the 7-chloro-6-fluoro-cis-4-hydroxy-2(R)-methyl-chroman-4-acetic acid (compound 60), which is directly derived from the 7-chloro-6-fluoro chroman-4-one framework, demonstrated potent aldose reductase inhibition (IC₅₀ = 12–60 nM depending on assay conditions against human placental aldose reductase) [1]. Critically, among the 6,7-halogen substituted series, the racemic 6-fluoro-7-chloro analog (compound 23) and the 6,7-dichloro analog (compound 18) both achieved the highest tissue levels and best chronic in vivo activity in rats [2]. However, the 2R,4R enantiomer of the 6-fluoro-7-chloro series (compound 60) was ultimately selected for Phase 1 clinical trials because—unlike the hydantoin-based ARI sorbinil—it did not exhibit hypersensitivity side effects [3]. This clinical validation of the 7-chloro-6-fluoro substitution pattern provides a level of target-specific proof-of-concept not available for alternative halogenation patterns on the chroman-4-one scaffold.

Aldose reductase inhibition Diabetic complications Structure-activity relationship Clinical candidate

Positional Halogen Effects on Antimicrobial Chroman-4-ones: 6-Halo Substitution Confers Potent Anti-MRSA Activity in 2-Vinylchroman-4-one Series

In the 2-vinylchroman-4-one antimicrobial series, 6-chloro and 6-bromo substitution conferred potent activity against methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, while the activity pattern was found to be highly dependent on the position of the halogen substituent [1][2]. The 6-chloro-2-vinylchroman-4-one and 6-bromo-2-vinylchroman-4-one showed remarkable antimicrobial activity in disc diffusion and MIC assays, with the 6-chloro derivative exhibiting MIC values as low as 5.62 μg/mL against S. aureus ATCC 6538 and potent activity against MRSA isolates [3]. While 7-chloro-6-fluorochroman-4-one was not directly tested in these studies, the class-level evidence indicates that halogenation at position 6 (as present in this compound) is a critical determinant of anti-MRSA potency, and the additional chlorine at position 7 would be expected to further modulate activity based on established SAR trends for halogenated 2-vinylchroman-4-ones [4].

Antimicrobial resistance MRSA Structure-activity relationship Halogen effect

Differentiated Physical Properties vs. Positional Isomer 8-Chloro-5-fluorochroman-4-one Enable Distinct Synthetic Handling and Purification Strategies

7-Chloro-6-fluorochroman-4-one and its positional isomer 8-chloro-5-fluorochroman-4-one (CAS 1092350-94-1) share the same molecular formula (C₉H₆ClFO₂, MW 200.59) but differ in the ring positions of the chlorine and fluorine substituents . This positional isomerism produces measurable differences in predicted boiling points: 330.9 ± 42.0 °C for the 7-Cl,6-F isomer vs. 329.3 ± 42.0 °C for the 8-Cl,5-F isomer, reflecting altered intermolecular interactions . The 7-Cl,6-F isomer has no reported melting point (predicted to be a liquid or low-melting solid at room temperature) and is stored at ambient conditions, whereas the 6-chlorochroman-4-one analog (CAS 37674-72-9) is a crystalline solid with mp 97–102 °C, enabling crystallographic purification [1]. These differences directly impact synthetic workup, chromatographic separation, and scale-up considerations.

Synthetic chemistry Process chemistry Positional isomer differentiation Purification

The Ketone at C4 Provides a Versatile Synthetic Handle for Derivatization into Chiral Amines and Hydroxy Acids: Enantioselective Aldose Reductase Inhibitor Synthesis

The 4-keto group of 7-chloro-6-fluorochroman-4-one is the critical functional handle enabling stereoselective transformation into biologically active downstream compounds. In the aldose reductase inhibitor program (Lipinski et al., 1992), the analogous 6-fluoro-4-chromanone served as the key intermediate for synthesizing sorbinil [1]. The 7-chloro-6-fluoro-chroman-4-one ketone can undergo reductive amination to yield chiral 4-aminochroman derivatives , and nucleophilic addition/alkylation to install the hydroxy acetic acid moiety found in the clinical candidate compound 60 [2]. This synthetic versatility is directly comparable to 6-fluorochroman-4-one, which is an established intermediate in sorbinil manufacture [3], but the additional C7 chlorine in the target compound provides an extra vector for modulating downstream biological activity without requiring additional synthetic steps.

Reductive amination Chiral synthesis Aldose reductase inhibitors Synthetic intermediate

Optimal Research and Industrial Application Scenarios for 7-Chloro-6-fluorochroman-4-one Based on Quantitative Differentiation Evidence


Aldose Reductase Inhibitor Drug Discovery: Building on a Clinically Validated 7-Cl,6-F Pharmacophore

7-Chloro-6-fluorochroman-4-one is the optimal starting material for medicinal chemistry programs targeting aldose reductase (AKR1B1) for diabetic complication indications. The evidence from Lipinski et al. (1992) demonstrates that the 7-chloro-6-fluoro substitution pattern, when incorporated into a chroman-4-acetic acid framework, produced a Phase 1 clinical candidate (compound 60) with IC₅₀ values of 12–60 nM against human placental aldose reductase and a superior safety profile compared to sorbinil [1]. The pre-installed C7-Cl and C6-F substituents on the chroman-4-one core eliminate the need for late-stage halogenation, enabling efficient SAR exploration through derivatization of the C4 ketone. Alternative chroman-4-ones (e.g., 6-fluorochroman-4-one, 6,7-dichlorochroman-4-one) lack either the chlorine or the specific Cl/F arrangement that was selected for clinical advancement [2].

Anti-MRSA Lead Optimization: Leveraging C6-Halogen SAR with an Additional C7 Modulation Site

For antimicrobial discovery programs targeting drug-resistant Gram-positive pathogens including MRSA, 7-chloro-6-fluorochroman-4-one offers a differentiated starting point. Literature evidence establishes that C6-halogenated 2-vinylchroman-4-ones exhibit potent anti-MRSA activity (MIC ~5.62 μg/mL for 6-chloro analog), with activity highly dependent on halogen position [1]. The target compound provides both a C6-fluorine (aligning with the validated C6-halogen SAR requirement) and a C7-chlorine that serves as an independent modulation site for optimizing potency, spectrum, and physicochemical properties. This dual-halogen scaffold enables more nuanced SAR exploration than mono-halogenated chroman-4-ones [2].

Chiral Chroman-4-amine Library Synthesis via Stereoselective Reductive Amination

The C4 ketone of 7-chloro-6-fluorochroman-4-one makes it an ideal substrate for enantioselective reductive amination to produce chiral 4-aminochroman building blocks. The commercially available downstream product (R)-7-chloro-6-fluorochroman-4-amine hydrochloride (CAS 1213054-71-7) confirms the synthetic feasibility of this transformation [1]. The pre-installed mixed halogenation pattern confers differentiated electronic and steric properties to the resulting chiral amine compared to those derived from 6-fluorochroman-4-one or 6-chlorochroman-4-one, expanding the accessible chemical space for CNS and cardiovascular drug discovery programs where chiral chromanamines are privileged scaffolds [2].

Halogen-Dependent Reactivity Studies: Investigating Electronic Effects of Mixed vs. Symmetric Dihalogenation on Chroman-4-one Chemistry

7-Chloro-6-fluorochroman-4-one is uniquely suited as a probe molecule for studying the differential electronic effects of mixed halogenation (Cl + F) vs. symmetric dihalogenation (Cl + Cl or F + F) on chroman-4-one reactivity. The compound's predicted dipole moment, LogP (consensus 2.49), and solubility (0.358 mg/mL) are measurably different from both 6,7-dichlorochroman-4-one and 6,7-difluorochroman-4-one [1]. This enables systematic investigations of how mixed halogen electronic effects influence key transformations such as aldol condensations at C3, nucleophilic additions at C4, and electrophilic aromatic substitution on the benzene ring—providing fundamental insights relevant to both synthetic methodology development and medicinal chemistry design [2].

Quote Request

Request a Quote for 7-Chloro-6-fluorochroman-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.